Home > Products > Screening Compounds P41745 > N-allyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide
N-allyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide -

N-allyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide

Catalog Number: EVT-4549988
CAS Number:
Molecular Formula: C16H22N2O4S
Molecular Weight: 338.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-allyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide is a small-molecule compound identified as a potential inhibitor of HIV-1 assembly. [] It targets the highly conserved phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket of the HIV-1 matrix (MA) protein. []

Mechanism of Action

N-allyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide inhibits HIV-1 assembly by targeting the PI(4,5)P2 binding site of the HIV-1 MA protein. [] It competes with PI(4,5)P2 for binding to MA, thereby disrupting the normal interaction between MA and the viral membrane. [] This interaction is crucial for the assembly and budding of new viral particles. [] Mutations within the PI(4,5)P2 binding site of MA have been shown to decrease the antiviral activity of N-allyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide, confirming its mechanism of action. []

Physical and Chemical Properties Analysis

Safety and Hazards

Future Directions
  • Optimize its Structure: Modifications to the molecule could potentially enhance its potency, selectivity, and pharmacokinetic properties. []
  • Conduct In-depth Mechanistic Studies: A more detailed understanding of its interactions with the HIV-1 MA protein and its impact on viral assembly could lead to the development of more effective inhibitors. []
  • Evaluate In Vivo Efficacy and Safety: Preclinical studies in animal models are necessary to assess its potential as a therapeutic agent for HIV-1 infection. []

N2-(Phenoxyacetyl)-N-[4-(1-piperidinylcarbonyl)benzyl]glycinamide

Compound Description: N2-(Phenoxyacetyl)-N-[4-(1-piperidinylcarbonyl)benzyl]glycinamide (compound 14 in the source paper) is an anti-HIV-1 compound that binds to the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket of the HIV-1 matrix (MA) protein [].

2-(4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-N-(4-methylphenyl)acetamide

Compound Description: This compound, designated as compound 7 in the source paper, emerged as a potent anti-HIV-1 agent []. It directly interacts with and functions through the HIV-1 MA protein, specifically targeting the PI(4,5)P2 binding site. This interaction disrupts the binding of PI(4,5)P2 to MA, thereby hindering the production of new viruses []. Notably, compound 7 exhibits broad-spectrum neutralizing activity against various HIV-1 group M isolates, highlighting its potential as a starting point for developing novel anti-HIV-1 therapies [].

Relevance: While this compound differs significantly in structure from N-allyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide, they share the common feature of being identified through a virtual screen targeting the PI(4,5)P2 binding site of the HIV-1 MA protein []. This shared target suggests a potential overlap in their mechanisms of action against HIV-1, despite the structural differences. Further investigation into their structure-activity relationships could reveal valuable insights for developing more potent and selective HIV-1 inhibitors.

Properties

Product Name

N-allyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide

IUPAC Name

2-(4-piperidin-1-ylsulfonylphenoxy)-N-prop-2-enylacetamide

Molecular Formula

C16H22N2O4S

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C16H22N2O4S/c1-2-10-17-16(19)13-22-14-6-8-15(9-7-14)23(20,21)18-11-4-3-5-12-18/h2,6-9H,1,3-5,10-13H2,(H,17,19)

InChI Key

JZRKZLKWUXZVND-UHFFFAOYSA-N

SMILES

C=CCNC(=O)COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2

Canonical SMILES

C=CCNC(=O)COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.